molecular formula C41H57N7O11 B12428173 N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

Cat. No.: B12428173
M. Wt: 823.9 g/mol
InChI Key: PMPKNWVITIIMCY-XOOUCPGXSA-N
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Description

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. The general synthetic route includes:

    Formation of the Amino Acid Derivatives: The initial step involves the preparation of amino acid derivatives through standard peptide coupling reactions.

    Sequential Coupling: The amino acid derivatives are sequentially coupled using reagents such as carbodiimides and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

    Protection and Deprotection Steps: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect reactive amine and hydroxyl groups during the synthesis. These groups are later removed under specific conditions.

    Final Coupling and Cyclization: The final coupling step involves the formation of the furan-3-carboxamide moiety, followed by cyclization to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve automated peptide synthesizers and large-scale reactors to handle the sequential coupling and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s ability to interact with proteins and enzymes makes it a valuable tool for studying biochemical pathways and mechanisms. It can be used in assays to investigate enzyme kinetics and protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are of significant interest. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurodegenerative disorders.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as enhanced strength, flexibility, or conductivity. Its applications in industrial processes, such as catalysis and polymerization, are also being explored.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide analogs
  • **Peptide derivatives with similar amino acid sequences
  • **Compounds with similar functional groups, such as furan-3-carboxamide derivatives

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and amino acid derivatives. This complexity allows for a wide range of interactions with biological targets, making it a versatile tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C41H57N7O11

Molecular Weight

823.9 g/mol

IUPAC Name

N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-(diethylamino)-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide

InChI

InChI=1S/C41H57N7O11/c1-6-48(7-2)19-12-11-15-29(39(54)46-31(23-49)36(42)51)44-40(55)30(21-26-16-17-32(57-4)33(22-26)58-5)45-37(52)25(3)43-41(56)34(35(50)27-13-9-8-10-14-27)47-38(53)28-18-20-59-24-28/h8-10,13-14,16-18,20,22,24-25,29-31,34-35,49-50H,6-7,11-12,15,19,21,23H2,1-5H3,(H2,42,51)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,53)/t25-,29-,30-,31-,34?,35?/m0/s1

InChI Key

PMPKNWVITIIMCY-XOOUCPGXSA-N

Isomeric SMILES

CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)NC(=O)[C@H](C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3

Canonical SMILES

CCN(CC)CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)NC(=O)C(C)NC(=O)C(C(C2=CC=CC=C2)O)NC(=O)C3=COC=C3

Origin of Product

United States

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